Product packaging for Ascidiacyclamide(Cat. No.:CAS No. 86701-12-4)

Ascidiacyclamide

Cat. No.: B1665190
CAS No.: 86701-12-4
M. Wt: 757 g/mol
InChI Key: QBRRPBPLIGDANJ-AXCFFLBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ascidiacyclamide is a cytotoxic cyclic peptide originally isolated from marine ascidians (sea squirts) . Its structure is composed of a repeated sequence, cyclo(-Ile-oxazoline-d-Val-thiazole-)2, giving it a symmetric macrocyclic architecture . This peptide exists in a conformational equilibrium between a bioactive 'square' form and a 'folded' form, and its potent cytotoxicity is strongly correlated with the population of the square conformation . Research has demonstrated that the stability of this active square form is enhanced by specific intramolecular interactions, notably CH⋯π interactions, and is influenced by the bulkiness and plasticity of specific amino acid side chains, such as those of isoleucine and tert-leucine . Consequently, this compound serves as a valuable tool in chemical biology and oncology research for studying the structure-activity relationships of bioactive cyclic peptides and for investigating novel mechanisms of cytotoxicity . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H52N8O6S2 B1665190 Ascidiacyclamide CAS No. 86701-12-4

Properties

CAS No.

86701-12-4

Molecular Formula

C36H52N8O6S2

Molecular Weight

757 g/mol

IUPAC Name

(4S,7R,8S,11R,18S,21R,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7,21-dimethyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone

InChI

InChI=1S/C36H52N8O6S2/c1-11-17(7)25-33-43-27(19(9)49-33)31(47)39-24(16(5)6)36-38-22(14-52-36)30(46)42-26(18(8)12-2)34-44-28(20(10)50-34)32(48)40-23(15(3)4)35-37-21(13-51-35)29(45)41-25/h13-20,23-28H,11-12H2,1-10H3,(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t17-,18-,19+,20+,23+,24+,25-,26-,27-,28-/m0/s1

InChI Key

QBRRPBPLIGDANJ-AXCFFLBZSA-N

SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C

Canonical SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ascidiacyclamide
cyclo(thiazole-D-Val-oxazoline-L-Ile)2
cyclo(thiazole-D-valyl-oxazoline-L-isoleucyl)2

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Ascidiacyclamide

Advanced Spectroscopic and Diffraction Methodologies for Ascidiacyclamide Structural Characterization

The determination of this compound's intricate structure has necessitated the use of powerful spectroscopic and diffraction methods. researchgate.net Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical spectroscopy have been pivotal in providing detailed insights into both its solid-state and solution-phase conformations. researchgate.netresearchgate.netvliz.be These analyses have revealed that this compound exists in a conformational equilibrium between two primary forms: a "square" and a "folded" conformer. researchgate.netresearchgate.netresearchgate.netrsc.org The four azole rings within its structure impose significant constraints, playing a crucial role in defining this equilibrium. researchgate.netresearchgate.netresearchgate.net

Application of X-ray Crystallography in Absolute Configuration and Solid-State Conformation Determination

X-ray crystallography has been an indispensable tool for determining the absolute configuration and solid-state conformation of this compound and its analogues. sci-hub.semdpi.com Crystal structure analyses have provided definitive evidence of its molecular geometry, revealing a "saddle-shaped" or "square" conformation in the solid state. sci-hub.seacs.org In this form, the oxazoline (B21484) and thiazole (B1198619) rings are positioned at the four corners of the peptide backbone. nih.gov

The classification of the solid-state conformation is often characterized by the diagonal distance between the nitrogen atoms of the two oxazoline rings (N(Oxz²)⋯N(Oxz⁶)) and the two thiazole rings (N(Thz⁴)⋯N(Thz⁸)). nih.gov For instance, X-ray analysis of this compound crystals has shown these distances to be key indicators of the open, square form. nih.gov Studies on various solvate crystals, such as an ethanol-water solvate, have further refined the understanding of its solid-state packing and intermolecular interactions. sci-hub.seugr.es

Furthermore, X-ray diffraction has been used to study metal complexes of this compound. The crystal structure of a dicopper(II) complex revealed that the macrocycle adopts a saddle shape to accommodate two copper ions, which are bridged by a carbonate anion. acs.org Analysis of a potassium complex showed the potassium ion bound to the nitrogen atoms of the thiazole rings and adjacent amide oxygen atoms, demonstrating the specific coordination properties of the macrocycle. acs.org

Table 1: Selected X-ray Crystallographic Data for this compound and Analogues
CompoundConformation TypeKey FeatureReference
This compoundSquareSaddle-shaped conformation in the solid state. sci-hub.seacs.org
[Cha]ASC AnalogueSquareDiagonal distances N(Oxz²)⋯N(Oxz⁶) and N(Thz⁴)⋯N(Thz⁸) are used as an index. nih.gov
This compound-Dicopper(II) ComplexSaddleAccommodates two Cu(II) ions bridged by a carbonate. acs.org
This compound-Potassium Complex-K+ ion is bound to thiazole N atoms and amide O atoms. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Elucidation

In solution, this compound's conformational landscape is dynamic, characterized by a rapid equilibrium between the "square" and "folded" forms, which can be observed on the NMR timescale. researchgate.netresearchgate.netrsc.orgnih.gov In the folded conformation, the peptide backbone folds around the two oxazoline rings, causing the thiazole rings to face each other. nih.gov

Variable-temperature ¹H NMR (VT-¹H NMR) experiments are crucial for studying this equilibrium. rsc.orgnih.gov By monitoring chemical shifts at different temperatures, researchers can determine the equilibrium constants and associated thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational exchange. researchgate.netnih.gov

Furthermore, detailed NMR studies, including chemical shift perturbation analysis, have provided evidence for specific noncovalent interactions that stabilize certain conformations. For example, high-field shifts of alkyl protons observed in certain analogues suggest the presence of CH-π interactions between alkyl side chains and aromatic moieties, which contribute to the stabilization of the square form. researchgate.netrsc.org The use of reference peptides, designed to exist exclusively in either the square or folded form, has enabled more precise quantitative studies of this conformational balance. nih.gov

Table 2: NMR Spectroscopic Findings for this compound Conformation
NMR TechniqueObservationSignificanceReference
VT-¹H NMRTemperature-dependent chemical shifts.Allows calculation of thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the square-folded equilibrium. rsc.orgnih.gov
Chemical Shift PerturbationHigh-field shifts of alkyl protons in proximity to aromatic rings.Indicates stabilizing CH-π interactions in the square conformer. researchgate.netrsc.org
ROESYCorrelation between specific protons.Used to determine the cis/trans configuration of amide bonds in analogues. acs.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) in Conformational Investigations

Circular Dichroism (CD) spectroscopy serves as a sensitive probe for the conformational changes in this compound. researchgate.netresearchgate.net It is a particularly useful method for monitoring the equilibrium between the square and folded forms in solution. researchgate.netnih.gov The two conformers exhibit distinct CD spectra, allowing for their relative populations to be assessed. researchgate.net

The square form of this compound is typically characterized by a positive band around 205 nm and a smaller negative band near 245 nm in acetonitrile. researchgate.net The folded form, in contrast, shows a different spectral pattern. researchgate.net The conformational equilibrium can be influenced by the solvent environment. Titration with an alcohol like 2,2,2-trifluoroethanol (B45653) (TFE) can induce a shift in the equilibrium, which is readily monitored by the changes in the CD spectrum, often showing a single isodichroic point that indicates a two-state equilibrium. researchgate.net These chiroptical studies have been applied to a wide range of this compound analogues to investigate how modifications to the peptide structure affect its conformational preferences. vliz.beresearchgate.netresearchgate.net

Macrocyclic Topology and Constituent Heterocyclic Ring Systems of this compound

This compound is a C₂-symmetric cyclic octapeptide. rsc.orgnih.gov Its structure is defined by an alternating sequence of amino acids and heterocyclic moieties, creating a unique macrocyclic framework.

Characterization of Thiazole and Oxazoline Moieties

The backbone of this compound is distinguished by the presence of two types of five-membered heterocyclic rings: thiazole and oxazoline. mdpi.comsemanticscholar.org Specifically, the structure contains two (4S, 5R)-5-methyl-oxazoline-4-carboxylic acid (Oxz) units and two thiazole-4-carboxylic acid (Thz) units. nih.gov These heterocycles are formed biosynthetically from serine/threonine and cysteine residues, respectively. uq.edu.auethernet.edu.et

These planar, aromatic ring systems are not merely structural spacers; they impart significant rigidity to the macrocycle and are fundamental to its conformational properties and biological function. researchgate.netuq.edu.au The nitrogen atoms within both the thiazole and oxazoline rings act as key coordination sites for metal ions, enabling this compound to form complexes with cations like Cu(II) and Zn(II). acs.orguq.edu.aunih.gov The replacement or modification of these heterocycles has been shown to dramatically alter the molecule's shape and metal-binding capabilities. uq.edu.au

Analysis of Macrocyclic Ring Size and Composition

Synthetic modifications have been explored to understand the relationship between ring size and conformation. For instance, replacing the two D-Val residues with D-β-Valine, which contains an extra methylene (B1212753) group in its backbone, expands the macrocycle to a 26-membered ring. researchgate.net Analysis of this analogue, [d-βVal³,⁷]this compound, revealed that while the structural equilibrium between folded and square forms is maintained, the folded form becomes dominant in solution, highlighting the profound impact of ring size on conformational preference. researchgate.net

Conformational Isomerism and Dynamic Equilibria in this compound

This compound, a cyclic peptide isolated from marine tunicates, exhibits significant conformational flexibility, which is crucial to its biological activity. This flexibility is primarily characterized by a dynamic equilibrium between two principal conformational states.

In solution, this compound exists in a dynamic equilibrium between two major conformers: a "square" form and a "folded" form. nih.gov The square conformation is characterized by a pseudo C2-symmetric saddle-shaped rectangular structure where the oxazoline and thiazole rings are positioned at the four corners of the peptide backbone. nih.govacs.orgchemrxiv.org In contrast, the folded conformation involves a significant folding of the peptide backbone around the two oxazoline rings, which brings the two thiazole rings into close proximity. nih.gov

The interconversion between these two states is a dynamic process influenced by temperature. nih.gov Variable temperature 1H NMR studies have demonstrated that the conformation of this compound can shift from the folded form to the square form as the temperature increases. nih.gov This equilibrium is a key feature of the molecule's behavior in solution and is believed to be linked to its cytotoxic properties. nih.gov The stability of these conformers can be influenced by the solvent environment. X-ray diffraction analyses have revealed that in the crystalline state, this compound can adopt a saddle-shaped rectangular conformation, with solvent molecules such as water and ethanol (B145695) potentially occupying the ring structure and stabilized by van der Waals forces and hydrogen bonds. acs.orgchemrxiv.org

The preference for either the square or folded conformation is dictated by several molecular determinants, primarily the steric interactions between the side chains of its constituent amino acid residues. nih.gov The C2-symmetric structure of this compound, with its repeating sequence, plays a significant role in its conformational behavior. nih.gov

The bulkiness of the amino acid side chains is a critical factor. For instance, repulsive steric interactions between the side chains of the Isoleucine (Ile) residues at positions 1 and 5 can influence the conformational equilibrium. nih.gov Studies on asymmetric analogues, where one Ile residue is substituted with other amino acids, have provided insight into these steric effects. When Ile is replaced with less bulky residues like Alanine (Ala), the equilibrium tends to favor the folded conformation. nih.gov Conversely, the introduction of very bulky substituents can stabilize the square form. nih.gov

The thermodynamic parameters of this equilibrium have been quantitatively studied. The change in Gibbs free energy (ΔG°) associated with the conformational equilibrium has been shown to decrease with a reduction in the bulkiness of the substituents, promoting spontaneous folding. nih.gov Certain analogues with particularly bulky side chains exhibit a stable square conformation regardless of temperature. nih.gov The nature of the heterocyclic rings also plays a role; replacing the oxazoline rings with thiazole rings has been shown to stabilize the square form. nih.gov

Table 1: Conformational Preferences of this compound Analogues

Analogue Conformation in Solution Key Determinant
[Ile]ASC (Native) Equilibrium (Square & Folded) Steric bulk of Isoleucine
[Gly]ASC Twisted "Figure 8" Reduced steric hindrance
[Leu]ASC Square Bulkiness of Leucine (B10760876) side chain
[Phe]ASC Twisted "Figure 8" Bulkiness and hydrophobicity of Phenylalanine
[Ala¹]ASC Folded Reduced steric bulk
[Val¹]ASC Square Increased steric bulk

Stereochemical Aspects of this compound Structure

The stereochemistry of the amino acid residues in this compound is a fundamental aspect of its molecular architecture and is intrinsically linked to its conformational properties and biological function. The naturally occurring molecule is composed of a specific arrangement of L- and D-amino acids.

The repeating sequence of this compound has been identified as cyclo(-thiazole-D-Val-oxazoline-L-Ile-)2. nih.gov This means that each of the two repeating units contains one D-valine (D-Val) residue and one L-isoleucine (L-Ile) residue. The designation of amino acids as L or D refers to their absolute configuration, which is determined relative to the configuration of glyceraldehyde. libretexts.orgwikipedia.orgqmul.ac.uk Nearly all amino acids found in proteins are of the L-configuration. libretexts.org The presence of D-amino acids is a common feature in many microbial and marine natural product peptides. libretexts.org

The presence of alternating D- and L-amino acids in the this compound backbone has a profound impact on its conformational landscape. This alternating stereochemistry facilitates the adoption of the unique folded and square conformations by influencing the directionality of the peptide backbone and the orientation of the side chains. Any alteration in the stereochemistry of these residues would lead to a different set of possible conformations and, consequently, a change in the molecule's biological activity. Isoleucine itself has a second chiral center at its β-carbon, and in the case of L-Ile, a specific diastereomer is present in the natural product. researchgate.net

Chemical Synthesis Strategies for Ascidiacyclamide and Structural Analogues

Total Synthesis Approaches to Natural Ascidiacyclamide

The total synthesis of this compound, a C2-symmetric cyclic octapeptide first isolated from an ascidian, presents significant challenges due to its complex architecture, which includes multiple stereocenters and heterocyclic moieties. nih.govrsc.org Synthetic chemists have risen to this challenge by employing elegant and efficient strategies to construct the macrocyclic framework.

Macrocyclization Techniques in this compound Synthesis

Macrocyclization, the formation of the large ring structure, is a critical and often challenging step in the synthesis of cyclic peptides like this compound. nih.govnih.gov The process must overcome a significant entropic barrier, as the linear precursor must adopt a specific conformation to allow its ends to react. uni-kiel.de

The primary strategies for peptide macrocyclization include macrolactamization (amide bond formation) and macrolactonization (ester bond formation). nih.govrsc.org In the case of this compound, which is a cyclic peptide, the key ring-closing step is a macrolactamization. nih.gov

Typically, a linear precursor, often a dimer of the fundamental tetrapeptide unit, is synthesized and then subjected to high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. The final amide bond formation creates the 24-membered ring of the this compound core. The choice of the specific amide bond to form during the macrocyclization step is crucial and is carefully selected to maximize cyclization efficiency and minimize potential side reactions, such as epimerization at adjacent chiral centers.

Strategies for Heterocycle Formation

The formation of these five-membered heterocycles generally relies on well-established cyclization and dehydration reactions of precursor amino acids. youtube.com

Oxazoline (B21484) rings are typically synthesized from L-threonine or D-allothreonine residues. The synthesis often involves the formation of a β-hydroxy amide, which then undergoes a cyclodehydration reaction to yield the oxazoline ring.

Thiazole (B1198619) rings are commonly derived from L-cysteine residues. The synthetic sequence usually involves the formation of a thioamide, followed by condensation with a two-carbon electrophile and subsequent cyclization and dehydration/oxidation to furnish the aromatic thiazole ring.

These heterocyclic units are generally constructed within the linear peptide fragments before the final macrocyclization step. Modern synthetic methods focus on achieving these transformations under mild conditions to preserve the stereochemical integrity of the adjacent amino acid residues. amazonaws.comnih.gov

Rational Design and Synthesis of this compound Analogues

Modifications of Amino Acid Residues and Side Chains

Numerous studies have focused on creating this compound analogues by substituting one or more of its constituent amino acid residues. nih.gov These modifications can disturb the natural C2 symmetry of the molecule, leading to significant changes in conformation and biological activity. capes.gov.br

For example, the L-Isoleucine (Ile¹) residue has been replaced with a variety of other amino acids, including Glycine (B1666218) (Gly), Alanine (Ala), Valine (Val), Leucine (B10760876) (Leu), and Phenylalanine (Phe). nih.govresearchgate.net X-ray diffraction and NMR analyses revealed that these substitutions induce different conformational preferences. nih.govresearchgate.net The [Val¹]ASC analogue was found to adopt a square form and exhibited the strongest cytotoxic activity against P388 leukemia cells, whereas the epimers, [D-Ile¹]ASC and [Val³]ASC, showed only moderate activity. nih.govresearchgate.net

Table 1: Selected this compound Analogues with Modified Amino Acid Residues

Analogue Name Modification Key Finding
[Val¹]ASC Ile¹ residue replaced by Valine Adopts a square conformation; exhibits the strongest cytotoxicity in the tested series. nih.govresearchgate.net
[Ala¹]ASC Ile¹ residue replaced by Alanine Adopts a folded conformation in the crystal state. nih.govresearchgate.net
[Phe¹]ASC Ile¹ residue replaced by Phenylalanine Adopts a folded conformation in the crystal state. nih.govresearchgate.net
[d-1Nal]ASC Ile¹ residue replaced by D-1-naphthylalanine Showed significant transformation to an open structure; exhibited the strongest cytotoxicity toward HL-60 cells. nih.gov
[Pro]ASC Oxazoline residues replaced by Proline Showed strong cytotoxicity; adopts a square structure with two trans imide bonds. nih.gov
[Pip]ASC Oxazoline residues replaced by (S)-Piperidine-2-carboxylic acid Showed strong cytotoxicity; adopts a folded conformation in the crystal state. nih.gov
[Aze]ASC Oxazoline residues replaced by (S)-Azetidine-2-carboxylic acid Showed no cytotoxicity. nih.gov

Heteroatom Interchange (HI) Analogues: Design and Synthetic Challenges

A more novel approach to analogue design is the concept of "heteroatom interchange" (HI). uq.edu.au This strategy involves the transposition of heteroatoms within a heterocyclic ring system to create a structurally unique isomer. uq.edu.au In the context of this compound, this concept was applied to the thiazole rings. uq.edu.au

The natural product contains thiazole-4-carboxamide (B1297466) units. The HI-ascidiacyclamide analogue was designed by transposing the sulfur and nitrogen atoms, which required the synthesis and incorporation of thiazole-5-carboxamide (B1230067) units. uq.edu.au This seemingly subtle change represents a significant structural shift and posed unique synthetic challenges, as the incorporation of the 2,5-disubstituted thiazole pattern was not straightforward. uq.edu.au

Computational modeling and experimental analysis of the resulting HI-ascidiacyclamide isomer revealed significant conformational and functional differences compared to the natural compound. uq.edu.au The HI analogue was found to have a flatter, less compact three-dimensional structure. uq.edu.au Furthermore, mass spectrometry and density functional theory (DFT) studies showed that the HI isomer was a weaker ligand for copper (II) ions, a property that has been linked to the chemical ecology of this class of peptides. uq.edu.au This work demonstrates that heteroatom interchange is a powerful strategy for profoundly altering the physicochemical properties of complex cyclic peptides. uq.edu.au

Incorporation of Non-Canonical Amino Acids and Peptidomimetic Scaffolds

The structural complexity and biological activity of this compound have spurred investigations into the synthesis of analogues with modified building blocks. A key strategy in this endeavor is the incorporation of non-canonical amino acids and peptidomimetic scaffolds. This approach serves multiple purposes, including probing the structure-activity relationships (SAR), enhancing metabolic stability, and modulating the conformational properties of the cyclic peptide. The replacement of the native amino acid residues, particularly the labile oxazoline moieties, with synthetic counterparts has been a focal point of this research.

Detailed research has been conducted on replacing the oxazoline residues of this compound with various cyclic α-amino acids. nih.gov This modification introduces a peptidomimetic element by replacing the heterocyclic oxazoline ring with a saturated or unsaturated cyclic amino acid, thereby altering the backbone and conformational flexibility of the parent molecule.

The synthesized analogues included:

[Pro]ASC : Here, the oxazoline is replaced by proline.

[Aze]ASC : This analogue incorporates (S)-Azetidine-2-carboxylic acid, a smaller homologue of proline.

[Pip]ASC : In this case, (S)-Piperidine-2-carboxylic acid, a larger homologue, is used.

[ΔPro]ASC : This analogue features (S)-3-pyrroline-2-carboxylic acid, which introduces a degree of unsaturation. nih.gov

Conformational analysis of these analogues using X-ray diffraction, 1H NMR, and CD spectroscopy revealed significant structural changes compared to the native this compound. nih.gov The [Pro]ASC, [Aze]ASC, and [ΔPro]ASC analogues were found to adopt novel square-shaped structures stabilized by two intramolecular hydrogen bonds and featuring two trans imide bonds. nih.gov In contrast, the crystal structure of [Pip]ASC showed a folded conformation with both cis and trans imide bonds. nih.gov

The following table summarizes the key findings from the study of these this compound analogues:

Analogue NameNon-Canonical Amino Acid (Xxx)Key Conformational FeaturesCytotoxicity
[Pro]ASC ProlineSquare structure, two trans imide bonds, two intramolecular hydrogen bondsStrong
[Aze]ASC (S)-Azetidine-2-carboxylic acidSquare structure, two trans imide bonds, two intramolecular hydrogen bondsNone
[Pip]ASC (S)-Piperidine-2-carboxylic acidFolded conformation, cis and trans imide bondsStrong
[ΔPro]ASC (S)-3-pyrroline-2-carboxylic acidSquare structure, two trans imide bonds, two intramolecular hydrogen bondsNone

Structure Activity Relationship Sar Studies of Ascidiacyclamide

Correlation Between Ascidiacyclamide Structural Features and Biological Function

This compound is a cytotoxic cyclic peptide originally isolated from a tunicate, characterized by a C2-symmetric structure composed of unusual amino acids. nih.gov Its fundamental framework is a repeating sequence of cyclo(-thiazole-D-Val-oxazoline-L-Ile-)2. nih.gov The inherent symmetry of its chemical structure has long been considered a key contributor to its cytotoxicity. nih.gov X-ray crystal structure analysis reveals that this compound adopts a C2-symmetric, saddle-shaped rectangular conformation. nih.gov This specific three-dimensional arrangement is believed to be the conformation responsible for its biological activity. nih.govresearchgate.net Any disturbance of this C2 symmetry, for instance, through the substitution of its amino acid components, can lead to significant changes in both its conformation and its cytotoxic potency, providing a direct method for probing its SAR. nih.gov

Impact of Side Chain Modifications on Conformational Preferences and Biological Activities

Modifying the side chains of the amino acid residues in this compound has a profound impact on its three-dimensional shape and, consequently, its biological activity. To quantitatively assess the molecule's SAR, researchers have systematically replaced the L-isoleucine (Ile) and D-valine (D-Val) residues with other amino acids. nih.govnih.gov

When one of the isoleucine residues was replaced, the resulting cytotoxicity against L1210 leukemia cells was found to be directly related to the bulkiness and hydrophobicity of the new amino acid's side chain. nih.gov The observed order of activity was: [Phe]ASC ≥ [Ile]ASC > [Leu]ASC >> [Gly]ASC. nih.gov Similarly, in studies using P388 leukemia cells, an analog where an Ile residue was replaced by Val ([Val¹]ASC) exhibited the strongest cytotoxic activity. nih.gov Conversely, epimers of this compound, such as [D-Ile¹]ASC and [Val³]ASC (where D-Val was replaced by L-Val), showed only moderate activity, highlighting the importance of stereochemistry. nih.gov

These modifications also induce distinct conformational shifts. For example, substituting isoleucine with glycine (B1666218) or phenylalanine leads to a twisted "figure 8" conformation in solution, whereas substitution with leucine (B10760876) results in a "square" conformer. nih.gov X-ray diffraction has confirmed that analogs like [Ala¹]ASC, [Aib¹]ASC, and [Phe¹]ASC adopt folded structures, while [Val¹]ASC has a square form. nih.gov

AnalogModificationRelative CytotoxicityObserved Conformation
[Phe¹]ASCIle replaced by PhenylalanineHigh (≥ natural)Folded / Twisted "Figure 8"
[Val¹]ASCIle replaced by ValineHighest in its seriesSquare
[Ile]ASCNatural this compoundHighSquare / Saddle
[Leu¹]ASCIle replaced by LeucineModerateSquare
[D-Ile¹]ASCIle replaced by D-Isoleucine (epimer)Moderate-
[Val³]ASCD-Val replaced by L-Valine (epimer)Moderate-
[Gly¹]ASCIle replaced by GlycineVery LowFolded / Twisted "Figure 8"
[Ala¹]ASCIle replaced by Alanine-Folded
[Aib¹]ASCIle replaced by Aminoisobutyric acid-Folded

Significance of Heterocyclic Ring Identity and Position in SAR

The heterocyclic rings—thiazole (B1198619) (Thz) and oxazoline (B21484) (Oxz)—are not merely structural placeholders but are fundamental to this compound's activity. nih.govnih.gov These rings introduce significant rigidity into the macrocyclic backbone. nih.gov Such rigidifying post-translational modifications are crucial for pre-organizing the compound into a low-entropy state, which reduces the entropic penalty upon binding to a biological target and thus enhances potency. nih.gov The planar nature of these rings constrains the possible conformations the peptide can adopt, favoring the biologically active shape. nih.gov Studies on related thiopeptides suggest that the conformational constraints imposed by heterocycles are critical for activity; even minor chemical changes that increase the flexibility and entropy of the macrocycle can lead to a steep loss of biological function. nih.gov Therefore, the identity and position of the thiazole and oxazoline rings in this compound are vital for maintaining the rigid, bioactive conformation.

Conformational Influences on Biological Activity Profiles

The biological activity of this compound is intrinsically linked to its global three-dimensional conformation. The molecule can exist in a state of equilibrium between two primary conformers: a "square" or "saddle-shaped" form and a "folded" or "twisted figure 8" form. nih.govresearchgate.net The square form, observed in the crystal structure of the natural product, is a C2-symmetric, saddle-shaped conformation considered to be the active state. nih.govnih.gov

In contrast, analogs that preferentially adopt a folded conformation typically exhibit reduced or no cytotoxicity. researchgate.net The equilibrium between these states can be influenced by solvent conditions and, as noted previously, by modifications to the amino acid side chains. nih.govresearchgate.netnih.gov For instance, NMR-based studies have quantified the conformational free energies (ΔG°) between the square and folded forms, revealing a clear structure-cytotoxicity relationship: analogs that favored the folded state showed diminished activity. researchgate.net This demonstrates that while flexibility is important, the ability of the molecule to adopt and maintain the correct "square" conformation is a prerequisite for its cytotoxic effect.

Computational and Cheminformatics Approaches in this compound SAR Analysis

Computational science and cheminformatics provide powerful tools for analyzing and predicting the SAR of this compound. researchgate.netnih.gov These methods allow researchers to model the molecule's behavior and properties, guiding the synthesis of new analogs. drugdesign.orgnih.gov

Molecular Modeling and Simulations: Techniques like constrained molecular dynamics simulations are used to model the conformational preferences of different this compound analogs. nih.gov These simulations, combined with experimental data, helped identify the "square" and "twisted figure 8" conformers of various derivatives. nih.gov

NMR Spectroscopy and X-Ray Crystallography: While experimental techniques, their data are foundational inputs for computational analysis. nih.govnih.gov For example, NMR is used to quantitatively determine the thermodynamic parameters and conformational equilibrium between different forms in solution. researchgate.net

Accessible Surface Area (ASA) Calculation: This computational method is used to estimate the size or bulkiness of a molecule's conformation. nih.gov In this compound studies, ASA calculations were performed to correlate the cytotoxic activity of analogs with the hydrophobicity and bulk of the substituted amino acid side chains. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that relate chemical structure to biological activity. ucla.edu For this compound, this involves correlating parameters like side-chain hydrophobicity, conformational energy, or Hammett constants with observed cytotoxicity to predict the activity of new, unsynthesized analogs. researchgate.net

These computational approaches are essential for converting raw structure-activity data into predictive models, thereby accelerating the process of drug discovery and the design of novel, potent compounds. nih.govmdpi.com

Mechanistic Investigations and Pharmacological Targets of Ascidiacyclamide

Molecular Mechanisms of Biological Action

Ascidiacyclamide is a cytotoxic cyclic peptide whose biological activity is intrinsically linked to its unique three-dimensional structure. rsc.org X-ray crystallographic studies have been fundamental in elucidating the molecule's conformation, revealing a distinct C2-symmetric, saddle-shaped rectangular structure. rsc.orgnih.gov This specific spatial arrangement is considered to be a primary determinant of its cytotoxic effects. The peptide backbone features a repeated sequence of c[-thiazole-D-Val-oxazoline-L-Ile-]2, creating a conformationally restrained macrocycle. nih.gov

The structural rigidity and symmetry of this compound are not absolute; the molecule exhibits significant conformational plasticity, which plays a crucial role in its biological function. The substitution of the isoleucine residue with other amino acids, such as glycine (B1666218), leucine (B10760876), or phenylalanine, induces substantial changes in the peptide's conformation. nih.gov For instance, NMR experiments and molecular dynamics simulations have shown that substituting isoleucine with glycine or phenylalanine results in a twisted "figure 8" conformer, while a leucine substitution leads to a "square" conformer. nih.gov These conformational shifts directly correlate with changes in cytotoxic activity, which is related to the bulkiness and hydrophobicity of the substituted amino acid's side chain. nih.gov This relationship underscores that the specific shape of the molecule is a key factor in its mechanism of action, likely by facilitating interactions with biological targets or enabling its passage through cellular membranes. The equilibrium between different conformational states, such as square and folded forms, is a quantifiable characteristic that influences its cytotoxicity and ability to interact with metal ions. acs.org

Metal Coordination Chemistry and its Biological Implications

A central feature of this compound's biological activity is its capacity to coordinate with transition metal ions, forming stable complexes that possess distinct functional properties. The formation of these metallopeptide complexes is believed to be a key component of its role in the marine tunicate (ascidian) and its symbiotic microorganisms, as well as the basis for its pharmacological potential. researchgate.net The coordination of bioactive molecules to metal ions can enhance their therapeutic potency by, for example, improving their ability to cross cell membranes. nih.gov

This compound exhibits a notable ability to form complexes with divalent transition metal ions, with a particular affinity for copper(II) (Cu(II)) and zinc(II) (Zn(II)). researchgate.net Extensive research has focused on its interaction with Cu(II), demonstrating that the peptide can bind two Cu(II) ions, forming a dinuclear complex. acs.orgnih.gov The stoichiometry of this primary complex is typically a 2:1 ratio of metal ions to the this compound ligand.

The coordination of the metal ions involves several key donor atoms within the macrocyclic structure. The nitrogen atoms of the two thiazole (B1198619) and two oxazoline (B21484) heterocyclic rings, along with the deprotonated amide nitrogens from the peptide backbone, form the coordination sphere for the metal centers. nih.gov This arrangement creates a specific binding pocket that contributes to its selectivity for certain metal ions over others. nih.govscispace.com The precise geometry and stability of the resulting metal complex are influenced by the inherent conformational preferences of the peptide scaffold. nih.govnih.gov The study of these interactions has been facilitated by various analytical techniques, including electrospray ionization mass spectrometry (ESI-MS), spectrophotometric (UV/Vis) titrations, and electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Metal IonTypical Stoichiometry (Metal:Ligand)Key Coordinating AtomsReference
Copper(II)2:1Heterocyclic Nitrogen (Thiazole, Oxazoline), Deprotonated Amide Nitrogen researchgate.netacs.orgnih.gov
Zinc(II)2:1 (inferred)Not explicitly detailed but presumed similar to Cu(II) researchgate.net

The formation of this compound-metal complexes is not merely a structural phenomenon but is critical to their biological function. researchgate.net These complexes are considered the biologically active form of the molecule in many contexts. Studies with fluorescence-labeled patellamide analogues, which are structurally related to this compound, have shown that they bind copper(II) ions in vivo within the cells of Prochloron, the symbiotic cyanobacterium that produces these peptides. researchgate.net This finding strongly suggests that metal coordination is a naturally occurring and functionally relevant process.

The dinuclear copper(II) complexes of this compound and its derivatives are chemically reactive. They have been shown to participate in the fixation of carbon dioxide (CO2), indicating a potential role in metabolic processes. nih.gov Furthermore, these metal complexes can act as functional mimetics of the active sites of various metalloenzymes, suggesting they can modulate biological pathways by mimicking or competing with natural enzymes. researchgate.netnih.gov

Identification and Validation of Molecular Targets in Biological Systems

The cytotoxic and other biological effects of this compound are presumed to arise from its interactions with specific molecular targets within the cell. Research has focused on its ability to modulate enzyme activity and interact with other key proteins, often mediated by its metal-complexing properties.

A significant aspect of the functional role of this compound-metal complexes is their ability to modulate the activity of various enzymes. researchgate.net While this compound itself may not be a classical enzyme inhibitor, its dinuclear copper(II) complexes have demonstrated the ability to act as models for several classes of hydrolytic enzymes (hydrolases). This suggests that the complex can either mimic the function of these enzymes or potentially interfere with their natural substrates and pathways. In vitro studies have provided evidence for the modulation of several enzymatic activities. researchgate.net

Enzyme Class/Reaction ModulatedObserved EffectMediating SpeciesReference
PhosphataseModel system activityDicopper(II) complex researchgate.net
GlycosidaseModel system activityDicopper(II) complex researchgate.net
LactamaseModel system activityDicopper(II) complex researchgate.net
Carbonic AnhydraseEfficient model system activityDicopper(II) complex researchgate.net

This enzyme-mimicking capability points to a mechanism where the this compound-copper complex could disrupt cellular homeostasis by catalyzing reactions or inhibiting enzymes involved in critical metabolic or signaling pathways.

Direct, high-affinity binding to specific protein receptors has not been as extensively characterized for this compound as its metal coordination chemistry. The primary "interaction" that has been robustly studied is the chelation of metal ions, which in turn creates a biologically active entity capable of further interactions. researchgate.net The cytotoxic mechanism is thought to be a consequence of the peptide's conformation and its subsequent metal-complexing ability, which allows it to interact with or disrupt broader cellular systems, rather than binding to a single, specific receptor protein in the classical sense. nih.govresearchgate.net The ability of metal complexes to covalently bind to biomolecules is a known mechanism for other metallodrugs, and it is plausible that the this compound-metal complex could engage in similar interactions within the cell. nih.gov However, the precise protein or other macromolecular targets that are ultimately responsible for its potent cytotoxicity remain an area of ongoing investigation.

Preclinical Efficacy Studies in Relevant Biological Models

Preclinical efficacy studies are fundamental for evaluating the therapeutic potential of a novel chemical entity. These investigations are typically conducted using a combination of in vitro cellular models to determine bioactivity at a cellular level and in vivo models to assess the compound's effect within a whole, living organism.

In Vitro Cellular Models for Antiproliferative and Other Bioactivities

The cytotoxic and antiproliferative properties of this compound and its synthetic analogues have been evaluated against various human tumor cell lines. These in vitro assays are crucial for initial screening and for understanding the structure-activity relationships that govern the compound's potency.

Commonly employed models for such assessments include established cancer cell lines, which provide a reproducible and controlled environment to measure a compound's ability to inhibit cell growth or induce cell death. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for quantifying antiproliferative activity. altogen.comnih.gov

Research findings indicate that structural modifications to the this compound scaffold can significantly influence its cytotoxic potency. For instance, in a study analyzing asymmetrically modified analogues, the epimers of this compound, [d-Ile1]ASC and [Val3]ASC, demonstrated moderate cytotoxic activities against P388 murine leukemia cells. researchgate.net In contrast, the analogue [Val1]ASC exhibited the strongest activity within the tested series. researchgate.net

Further studies have highlighted the compound's effects on other cell lines. A phenylglycine-incorporated analogue, [Phg]ASC, was found to have approximately three times greater toxicity toward HL-60 human promyelocytic leukemia cells than the parent this compound. researchgate.net This enhanced potency is suggested to result from a conformationally stabilized structure. researchgate.net

The selection of appropriate cell lines is critical and often includes panels representing various cancer types, such as leukemia (HL-60), breast cancer (MCF-7), and colon cancer (HCT-116), to assess the breadth and selectivity of the compound's activity. researchgate.net Methodologies like the MTT assay are frequently used to measure changes in the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. altogen.com

Interactive Table: In Vitro Cytotoxicity of this compound and Analogues

Compound/AnalogueCell LineBioactivity ObservedSource
[Phg]ASCHL-60 (Human promyelocytic leukemia)~3x greater toxicity than this compound researchgate.net
[Val1]ASCP388 (Murine leukemia)Strongest cytotoxic activity in its series researchgate.net
[d-Ile1]ASCP388 (Murine leukemia)Moderate cytotoxic activity researchgate.net
[Val3]ASCP388 (Murine leukemia)Moderate cytotoxic activity researchgate.net

In Vivo Preclinical Models for Efficacy Assessment

Following the demonstration of promising in vitro bioactivity, the evaluation of a compound's efficacy in in vivo preclinical models is a critical next step in the drug discovery process. These studies utilize living animal models to understand how a compound behaves in a complex biological system, providing insights that cannot be obtained from cell culture experiments alone. mdpi.com The primary goal is to determine if the in vitro effects translate into a meaningful therapeutic outcome in a whole organism that simulates a human disease. nih.gov

For compounds like this compound that exhibit in vitro antiproliferative and cytotoxic properties, the most relevant in vivo models are typically animal models of cancer. nih.gov Rodent models, particularly mice, are frequently used. mdpi.com These can include:

Xenograft Models: Human cancer cells, identical to those used in in vitro assays, are implanted into immunodeficient mice. This allows for the direct assessment of a compound's effect on human tumor growth in a living system.

Syngeneic Models: Cancer cells derived from the same genetic background as the host mouse are implanted. These models possess a competent immune system, making them valuable for studying compounds that may interact with or modulate the immune system in addition to their direct effects on tumor cells.

Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, closely mimicking the development of human cancers. nih.gov

The choice of animal model is crucial and can influence the assessment of a drug's efficacy. mdpi.com Efficacy in these models is typically measured by endpoints such as reduction in tumor volume, inhibition of tumor growth rate, or increased survival time of the treated animals compared to a control group.

Based on available scientific literature, specific in vivo preclinical efficacy studies for the parent compound this compound have not been extensively reported. While its analogues have been assessed for in vitro cytotoxicity, the translation of these findings into animal models of disease remains an area for future investigation.

Emerging Research Directions and Methodological Advancements in Ascidiacyclamide Studies

Innovative Synthetic Strategies for Complex Analogues and Probes

The study of ascidiacyclamide, a cytotoxic cyclic peptide originally isolated from ascidians, has been significantly propelled by advancements in chemical synthesis. acs.org Early work focused on confirming the structure through total synthesis, but the field has evolved towards creating complex analogues and chemical probes to investigate its mechanism of action and improve its therapeutic potential. Modern synthetic strategies offer rapid and efficient access to a wide array of these modified compounds. mdpi.com

Solid-phase peptide synthesis (SPPS) has become a cornerstone for producing this compound analogues. mdpi.com SPPS allows for the sequential addition of amino acids and other building blocks to a solid resin support, simplifying purification and enabling the rapid generation of compound libraries. mdpi.comresearchgate.net This methodology has been adapted to incorporate non-proteinogenic amino acids, enantiomers of standard amino acids, and various heterocyclic components that mimic the natural oxazoline (B21484) and thiazole (B1198619) rings of this compound. nih.gov For instance, researchers have designed analogues by incorporating enantiomers of phenylalanine and its derivatives, such as 1-naphthylalanine and 2-naphthylalanine, to study how these changes affect the peptide's conformation and cytotoxicity. nih.gov These studies revealed that analogues incorporating D-enantiomers could more readily adopt an open structure in solution, with one such analogue, [D-1Nal]ASC, showing the most significant conformational transformation and the strongest cytotoxicity against HL-60 cells. nih.gov

Further innovations include the development of highly efficient N-acetylation methods for use in solid-phase synthesis, which can be applied to a variety of molecules, including peptides, regardless of their structure or conformation. rsc.org The development of chemical probes is another critical area. These probes, which might include photo-affinity labels or affinity tags like biotin, are indispensable for target identification studies. nih.govnih.gov By designing this compound analogues with these functionalities, researchers can "fish" for binding partners in a cellular context, a key step in deconvoluting the compound's biological targets. nih.govnih.gov The synthesis of such probes requires versatile chemical strategies that allow for the precise introduction of reactive groups without disrupting the core structure essential for biological activity. nih.gov

Advanced Omics Technologies in Biosynthetic Pathway Elucidation

The true origin of this compound lies not with the ascidian host but with its symbiotic microorganisms. nih.govmdpi.com Elucidating the biosynthetic pathway of this compound and related cyanobactins has been greatly accelerated by the application of advanced "omics" technologies, including genomics, transcriptomics, and metabolomics. nih.govresearchgate.net These approaches provide a system-level understanding of the biological processes involved in producing these complex natural products. frontiersin.org

Genomics has been fundamental in identifying the biosynthetic gene clusters (BGCs) responsible for this compound production. researchgate.net this compound is synthesized by the symbiotic cyanobacterium Prochloron, which lives in association with didemnid ascidians. mdpi.com Sequencing the Prochloron genome has revealed the "pat" gene cluster, which encodes the enzymes for patellamide biosynthesis, a class of compounds to which this compound belongs. mdpi.comresearchgate.net These gene clusters typically contain genes for precursor peptide synthesis, proteolytic cleavage, heterocyclization, and macrocyclization. nih.gov

Transcriptomics and metabolomics provide complementary information by linking genes to metabolites. nih.govresearchgate.net Transcriptomic analysis can reveal which genes in the BGC are actively being expressed under specific conditions, while metabolomics can identify pathway intermediates and final products. nih.govresearchgate.net The integration of multiple omics datasets is a powerful strategy for untargeted pathway discovery. nih.govresearchgate.net For example, by correlating gene expression profiles with metabolite abundance across different samples, researchers can generate robust hypotheses about the function of specific enzymes in the pathway. researchgate.net Such integrative approaches have been successfully used to reconstruct complex biosynthetic pathways in other organisms and are crucial for understanding the synthesis of microbial-derived compounds like this compound. researchgate.netnih.gov

High-Throughput Screening and Target Deconvolution Methodologies

Identifying the cellular targets of bioactive compounds like this compound is a central challenge in drug discovery. diva-portal.org High-throughput screening (HTS) and subsequent target deconvolution are the primary methodologies employed to address this. HTS allows for the rapid testing of vast chemical libraries against specific biological targets to find promising "hits." technologynetworks.comyoutube.com These screens can be target-based, using purified proteins in biochemical assays, or cell-based (phenotypic), looking for a desired effect like growth inhibition in whole cells. nih.govnih.gov For this compound, HTS can be used to screen libraries of its synthetic analogues to identify those with the highest potency or selectivity. nih.gov

Once a bioactive compound is identified, the critical next step is target deconvolution—finding the specific molecule(s) it interacts with to produce its effect. diva-portal.org Chemical proteomics has emerged as a powerful, unbiased approach for this purpose. nih.govnih.gov This strategy involves synthesizing a probe version of the bioactive molecule, often by incorporating a photo-reactive group (for photo-affinity labeling) or an affinity tag. nih.govnih.govdiva-portal.org The probe is introduced to a cellular lysate or live cells; upon activation (e.g., by UV light), it covalently binds to its protein targets. diva-portal.org These protein-probe complexes can then be enriched, isolated, and the target proteins identified using mass spectrometry. nih.govyoutube.com This approach preserves the cellular environment, ensuring that protein conformations and complexes are in a near-native state. nih.gov

These methodologies have been successfully applied to identify targets for other complex natural products and small molecules. nih.govdiva-portal.org For cyclic peptides, which can be challenging to modify chemically, developing robust probe synthesis and target capture strategies is key. diva-portal.org The combination of HTS to identify potent analogues and chemical proteomics to deconvolute their targets provides a comprehensive framework for understanding the mechanism of action of this compound. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Structure-Activity and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the study of cyclic peptides like this compound is no exception. nih.govijsrst.com These computational tools can analyze vast and complex datasets to identify patterns, predict properties, and accelerate the design-build-test-learn cycle. rsc.orgnih.gov

ML models, particularly deep learning, are increasingly used to predict the biological activity and physicochemical properties of molecules. nih.govmdpi.com In the context of this compound, quantitative structure-activity relationship (QSAR) models can be built to link the structural features of different analogues to their observed cytotoxicity. nih.gov These models learn from existing experimental data to predict the activity of novel, untested analogues, thereby prioritizing the synthesis of the most promising compounds. rsc.orgmdpi.com This significantly reduces the time and resources spent on synthesizing and testing less active molecules. ijsrst.com

A significant challenge with cyclic peptides is predicting their three-dimensional structure and conformational flexibility, which are crucial for bioactivity. researchgate.netnih.gov Novel ML methods, such as StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning), are being developed to address this. researchgate.netnih.gov By training on data from molecular dynamics simulations, these models can predict the complete structural ensembles for new cyclic peptide sequences with immense speed and accuracy, an improvement of orders of magnitude over traditional simulation methods. researchgate.netnih.gov

Furthermore, AI is being applied to target identification and de novo drug design. nih.govpreprints.org AI can analyze multi-omics data to help identify potential therapeutic targets. nih.gov Generative AI models can even design entirely new molecular structures optimized for specific properties. nih.gov The synergy between experimental data, computer simulations, and machine learning creates a powerful feedback loop for designing novel cyclic peptides with improved bioactivity and selectivity, accelerating the journey from a natural product lead to a potential drug candidate. rsc.org

Exploration of Ecological Roles and Symbiotic Interactions of this compound

This compound is a product of a complex symbiotic relationship between an ascidian (sea squirt) and a microbe. researchgate.net While much research has focused on its cytotoxic properties, understanding its natural function is crucial for a complete picture. Evidence strongly suggests that the vast majority of bioactive secondary metabolites isolated from ascidians are, in fact, produced by their microbial symbionts. nih.govresearchgate.net In the case of this compound and the related patellamides, the producer is the cyanobacterium Prochloron, an obligate symbiont of didemnid ascidians. mdpi.comnih.gov

The ecological roles of these compounds are thought to be multifaceted. A primary hypothesis is that they serve as a chemical defense for the sessile host ascidian. researchgate.net These potent cytotoxic compounds can deter predators, prevent biofouling by other marine organisms, and inhibit the growth of pathogenic microbes. researchgate.netnih.gov The production of these metabolites is often essential for the survival of the host, representing a critical component of the symbiotic interaction. researchgate.net

The symbiosis between the ascidian and Prochloron is highly integrated. The cyanobacterium is a photosymbiont, providing its host with fixed carbon from photosynthesis, which is particularly advantageous in nutrient-poor waters. mdpi.comnih.gov In return, the ascidian provides a protected niche and likely supplies the symbiont with necessary nutrients, such as nitrogenous waste products. nih.gov The genes involved in patellamide synthesis are among the most highly transcribed cyanobacterial genes when inside the host, suggesting that their production is a key feature of the symbiotic lifestyle. mdpi.com The specificity of these chemical interactions, which can be ancient and are widespread among ascidians, highlights the importance of secondary metabolism in the survival and evolution of marine invertebrates. researchgate.net

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for characterizing the conformational equilibrium of ascidiacyclamide?

  • Methodological Answer: Use VT-¹H NMR to monitor temperature-dependent chemical shifts of Thz (thiazole) protons, which reflect transitions between square and folded forms . Complement this with circular dichroism (CD) to analyze solvent- or temperature-induced spectral changes, particularly in the 200–250 nm range, where backbone conformations produce distinct signals . For structural validation, X-ray crystallography can resolve intramolecular interactions (e.g., CH/p interactions) stabilizing specific conformers .

Q. How do amino acid substitutions influence this compound’s cytotoxicity?

  • Methodological Answer: Perform systematic residue replacement (e.g., Ile → Phg or Chg) and quantify cytotoxicity via in vitro assays (e.g., IC₅₀ measurements against cancer cell lines). Correlate results with conformational stability data (from NMR/CD) to identify residues that enhance CH/p interactions, which stabilize the square form and improve cytotoxicity . Include molecular dynamics simulations to model side-chain packing and hydrogen-bond networks disrupted by substitutions .

Q. What are the key challenges in synthesizing this compound analogs with controlled conformations?

  • Methodological Answer: Optimize solid-phase peptide synthesis protocols to minimize epimerization during cyclization. Use orthogonal protecting groups (e.g., Fmoc for Thz residues) and monitor coupling efficiency via LC-MS. Post-synthesis, employ HPLC with chiral columns to isolate stereoisomers and confirm purity. Conformational fidelity can be assessed by comparing experimental CD spectra with reference data for square/folded forms .

Advanced Research Questions

Q. How can thermodynamic parameters (ΔG°, ΔH, ΔS) be accurately determined for this compound’s conformational transitions?

  • Methodological Answer: Calculate equilibrium constants (K) at multiple temperatures using VT-¹H NMR chemical shifts of Thz protons. Apply the van’t Hoff equation (lnK=ΔHR1T+ΔSR\ln K = -\frac{\Delta H}{R} \cdot \frac{1}{T} + \frac{\Delta S}{R}) to derive ΔH and ΔS. Validate via isothermal titration calorimetry (ITC) to measure enthalpy changes directly. Note discrepancies: NMR-based ΔG° values may differ from ITC due to solvent effects or non-idealities in the two-state model .

Q. What strategies resolve contradictions between NMR and CD data in this compound studies?

  • Methodological Answer: CD spectra reflect global conformational changes, while NMR detects local environments. If CD suggests a square form but NMR shows mixed populations, perform selective line-shape analysis of NMR peaks to quantify coexisting conformers. Use molecular docking to identify transient interactions (e.g., solvent-mediated hydrogen bonds) that CD might miss. Reconcile data by repeating experiments in identical solvent/temperature conditions .

Q. How can researchers optimize this compound’s bioactivity by targeting specific CH/p interactions?

  • Methodological Answer: Design analogs with modified aryl/alkyl side chains (e.g., Phg derivatives) to enhance CH/p interactions. Use SC-XRD (single-crystal X-ray diffraction) to measure distances between donor (C–H) and acceptor (π-plane) groups; ideal distances are 2.7–3.3 Å. Validate stabilization via NMR titration with π-rich ligands (e.g., benzene derivatives) and correlate with cytotoxicity assays .

Data Analysis & Reporting Guidelines

Q. How should researchers address variability in NMR temperature coefficients (Δδ/ΔT) across this compound studies?

  • Methodological Answer: Standardize NMR acquisition parameters (e.g., solvent, probe type, shimming) to minimize instrumental variability. For peptides with ambiguous Δδ/ΔT trends (e.g., negative coefficients in dASC), use reference peptides (e.g., T3ASC for square form) to calibrate chemical shifts. Report raw data alongside normalized values to improve reproducibility .

Q. What criteria distinguish robust conformational studies from inconclusive ones?

  • Methodological Answer: High-quality studies should:

  • Report ΔG° values with error margins (e.g., via bootstrap analysis of NMR data).
  • Cross-validate findings with ≥2 independent techniques (e.g., NMR + CD + MD simulations).
  • Explicitly state limitations (e.g., assumptions in two-state models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.